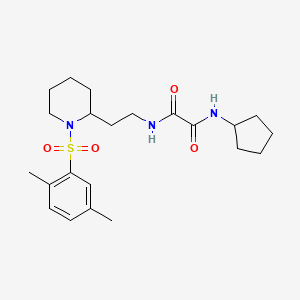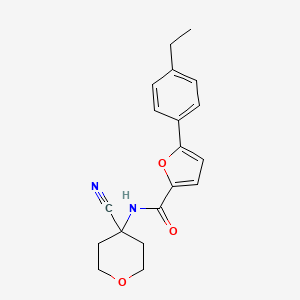
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imaging Neuroinflammation
The compound N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide and its derivatives are crucial in developing PET radiotracers for imaging neuroinflammation. Specifically, derivatives like [11C]CPPC have been identified for their specificity towards the macrophage colony-stimulating factor 1 receptor (CSF1R), primarily expressed in microglia within the brain. This specificity facilitates noninvasive imaging of microglial activation, a key aspect of neuroinflammation associated with various neuropsychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The ability to visualize microglial activity in vivo is invaluable for understanding neuroinflammation's role in these conditions and assessing the efficacy of therapeutics targeting CSF1R (Horti et al., 2019).
Antimicrobial Activities
Furan-2-carboxamide derivatives, including those structurally related to this compound, have demonstrated significant antimicrobial properties. A study synthesized various N-(4-bromophenyl)furan-2-carboxamide analogs and tested their in vitro activity against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, particularly molecule 3, showed superior efficacy against these pathogens compared to commercially available drugs, highlighting their potential as novel antimicrobial agents (Siddiqa et al., 2022).
Development of Antiprotozoal Agents
The synthesis of compounds structurally similar to this compound has led to the development of novel antiprotozoal agents. Specifically, derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have shown high efficacy against T. b. rhodesiense and P. falciparum, responsible for sleeping sickness and malaria, respectively. These findings indicate potential for treating protozoal infections with these novel compounds (Ismail et al., 2004).
Enzymatic Polymerization for Sustainable Materials
Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, analogous to this compound, have been synthesized via enzymatic polymerization. These polymers serve as sustainable alternatives to polyphthalamides, offering applications as high-performance materials with significant commercial interest. The study underscores the potential of furan-based polyamides in creating environmentally friendly materials with comparable properties to their petrochemical counterparts (Jiang et al., 2015).
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(4-ethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-14-3-5-15(6-4-14)16-7-8-17(24-16)18(22)21-19(13-20)9-11-23-12-10-19/h3-8H,2,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDKZWQTOBWAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
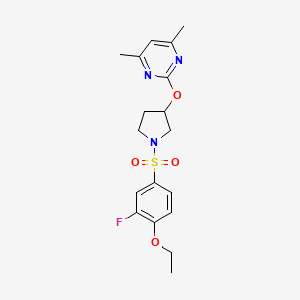
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)
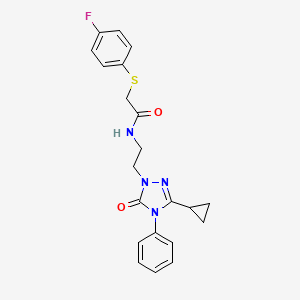
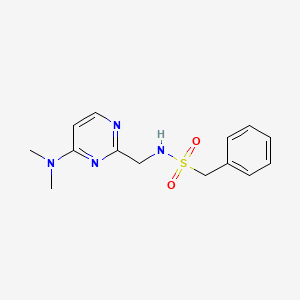
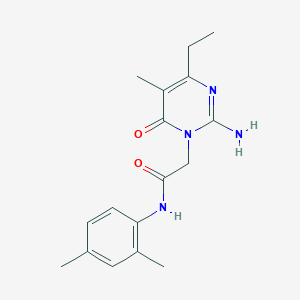
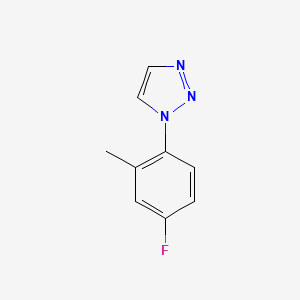
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)
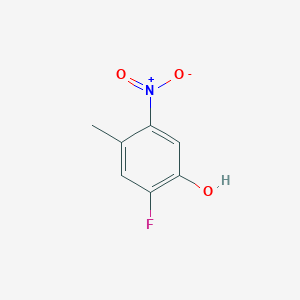


![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)
![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2466248.png)
